5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide
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Overview
Description
5,6-Dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the chlorination of pyridine derivatives to introduce chlorine atoms at the 5 and 6 positions. This is followed by the formation of the carboxamide group through the reaction with an appropriate amine, such as cyclopropylamine, under controlled conditions. The thiophene ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; often requires a catalyst and elevated temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
5,6-Dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide: Similar in structure but with different substituents, leading to varied chemical and biological properties.
6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide: Another related compound with distinct functional groups.
6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide: Differing by the presence of a methylphenyl group.
Uniqueness
5,6-Dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide is unique due to its combination of a pyridine ring with a thiophene moiety and a cyclopropylcarbamoyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2S/c15-10-5-7(6-17-11(10)16)12(20)19-14-9(3-4-22-14)13(21)18-8-1-2-8/h3-6,8H,1-2H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOOSZHCQQDCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(SC=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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